1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione
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Overview
Description
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound features a cyclopropyl group and a pyrazole ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione typically involves the reaction of cyclopropyl ketones with pyrazole derivatives under controlled conditions. One common method includes the use of cyclopropyl methyl ketone and 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction can lead to therapeutic effects, such as reduced inflammation and pain relief.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione: The parent compound.
This compound derivatives: Compounds with similar structures but different substituents on the pyrazole ring or cyclopropyl group.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-cyclopropyl-3-(1-methylpyrazol-4-yl)propane-1,3-dione |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-8(5-11-12)10(14)4-9(13)7-2-3-7/h5-7H,2-4H2,1H3 |
InChI Key |
SMUOJWWFCZHBQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC(=O)C2CC2 |
Origin of Product |
United States |
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